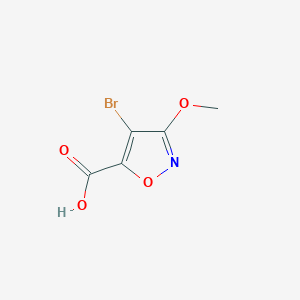

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOLNARBAPVMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid typically involves the bromination of 3-methoxy-1,2-oxazole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions, depending on reaction conditions:

Key Insight : The electron-withdrawing carboxylic acid and methoxy groups activate the oxazole ring for substitution at position 4, as seen in analogous bromo-oxazole derivatives .

Carboxylic Acid Functionalization

The carboxylic acid group participates in typical acid-derived reactions:

Esterification

-

Reagents : SOCl₂ or thionyl chloride followed by alcohol (e.g., MeOH, EtOH).

-

Product : Methyl/ethyl 4-bromo-3-methoxy-1,2-oxazole-5-carboxylate .

-

pKa Consideration : The carboxylic acid has an estimated pKa of ~3.8 (similar to substituted benzoic acids), making it reactive under mild acidic or basic conditions .

Amide Formation

-

Reagents : CDI (1,1'-carbonyldiimidazole) or EDC/HOBt with amines.

-

Product : 4-Bromo-3-methoxy-1,2-oxazole-5-carboxamide derivatives .

Reduction

-

Reagents : LiAlH₄ or BH₃·THF.

-

Product : 5-(Hydroxymethyl)-4-bromo-3-methoxy-1,2-oxazole (requires careful control to avoid over-reduction) .

Oxazole Ring Modifications

The oxazole ring exhibits stability under mild conditions but reacts under strong acidic or reductive environments:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Ring-Opening | H₂O/H⁺ (pH < 2), reflux | Hydrolysis to β-keto amide derivatives | |

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitration at position 2 (minor pathway) |

Note : The methoxy group at position 3 directs electrophiles to position 2, but steric and electronic effects from the carboxylic acid and bromine limit reactivity .

Stability and Handling

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid. It has been shown to exhibit inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of oxazole compounds, including this specific acid, displayed potent antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. In vitro studies have shown that it significantly reduces the production of inflammatory mediators in macrophage cell lines .

Analgesic Effects

In pharmacological tests, this compound has demonstrated analgesic properties comparable to established pain relief medications. In animal models, it was found to reduce pain responses in both the writhing test and hot plate test, indicating its potential as a non-opioid analgesic agent . The mechanism of action appears to involve modulation of pain pathways through inhibition of inflammatory processes.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to key proteins involved in inflammation and pain signaling pathways, supporting its therapeutic potential in treating inflammatory diseases .

Synthesis of Derivatives

The synthesis of derivatives based on this compound has led to the discovery of new compounds with enhanced biological activities. For example, modifications at the carboxylic acid position have yielded compounds with improved antimicrobial and anti-inflammatory properties. These derivatives are being explored for their potential as lead compounds in drug development .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid with structurally related 1,2-oxazole derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Dihydro-oxazole derivatives (e.g., the metabolite from ) exhibit partial saturation of the oxazole ring, which may enhance metabolic stability but reduce aromatic conjugation .

Biological Activity :

- The metabolite 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is highlighted for anti-rheumatoid and anti-inflammatory activity, likely due to the imidazole moiety’s interaction with biological targets . In contrast, the target compound lacks direct activity data but is primarily a synthetic intermediate .

Synthetic Utility :

- This compound is tailored for complex derivatization (e.g., tert-butyl carbamate synthesis ), whereas simpler analogs like 3-phenyl-1,2-oxazole-5-carboxylic acid are used in structure-activity relationship (SAR) studies .

Commercial Availability: Compounds like 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are sold as research reagents (e.g., Santa Cruz Biotechnology ), whereas the target compound is sourced from specialized catalogs (Enamine Ltd ).

Table 2: Physicochemical and Application Comparison

| Property/Aspect | This compound | 3-Bromo-1,2-oxazole-5-carboxylic acid | 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to OCH₃) | Moderate | High (aromatic Br) |

| Reactivity | Electrophilic (Br), nucleophilic (COOH) | Similar | Enhanced by aryl-Br conjugation |

| Primary Use | Pharmaceutical intermediate | Bromination precursor | SAR studies, ligand design |

Research Findings and Trends

- Metabolite Studies : The dihydro-oxazole metabolite () underscores the importance of hydrolysis stability in drug design, as its formation in vivo confirms enzymatic susceptibility of the parent compound’s amide bond .

- Structural Diversity : Bromine and methoxy substituents in the target compound offer unique steric and electronic profiles compared to phenyl or dichlorophenyl analogs, enabling tailored reactivity in cross-coupling reactions .

Biological Activity

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to an oxazole ring, along with a carboxylic acid functional group. These structural components are crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to:

- Binding Interactions : The bromine atom and methoxy group can form strong interactions with enzymes or receptors, potentially modulating their activity.

- Hydrogen Bonding : The carboxylic acid group enhances binding affinity through hydrogen bonding with target molecules.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. This could be attributed to its ability to disrupt microbial cellular processes.

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It shows promise in inhibiting the growth of cancer cell lines, suggesting its utility as a lead compound in cancer drug development .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of caspase activation |

| U937 (Leukemia) | 12.3 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may act as a potent anticancer agent by triggering programmed cell death in sensitive cell lines .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various proteins involved in cancer progression. For example:

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Penicillin Binding Protein 4 (PBP4) | -6.0 | Hydrogen bonds and hydrophobic interactions |

This data indicates a favorable interaction between the compound and key proteins involved in cellular signaling pathways related to cancer .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations below 50 µg/mL, suggesting potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via multi-step routes, such as cyclization of precursor carboxylic acids under Bischler-Napieralski conditions . For example, refluxing with aryl acids (e.g., 4-methoxyphenol) in the presence of dehydrating agents like POCl₃ or polyphosphoric acid can form the oxazole core. Bromination is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C).

- Optimization : Yield improvements rely on stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agents) and inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]⁺ for C₅H₃BrNO₄: 227.93; experimental: 227.91) .

- Elemental Analysis : Discrepancies between theoretical and experimental C/H/N values (e.g., ±0.5%) may indicate impurities, necessitating further purification .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights can be derived?

- Mechanistic Analysis : The bromine atom at position 4 enhances electrophilicity, making it reactive toward palladium-catalyzed couplings. However, steric hindrance from the methoxy group at position 3 may reduce coupling efficiency with bulky aryl boronic acids.

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O solvent systems at 80–100°C. Monitor reaction progress via TLC and compare yields with/without microwave-assisted heating .

Q. How can researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR or deviations in HRMS?

- Troubleshooting :

- NMR Anomalies : Aromatic signal splitting may arise from conformational isomerism or paramagnetic impurities. Use deuterated DMSO for improved resolution and variable-temperature NMR to assess dynamic effects .

- HRMS Discrepancies : Deviations >0.02 Da suggest isotopic interference or adduct formation. Re-analyze samples using ESI⁻ mode or dilute concentrations to minimize matrix effects .

Q. What strategies ensure the compound’s stability during long-term storage and under reactive conditions?

- Stability Protocols :

- Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the oxazole ring. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Reaction Conditions : Avoid strong bases (e.g., NaOH) that may cleave the methoxy group. Use aprotic solvents (e.g., THF) for reactions requiring elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.